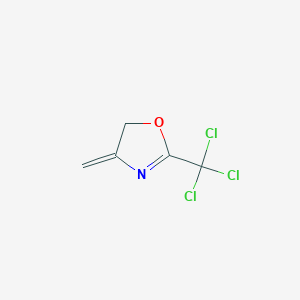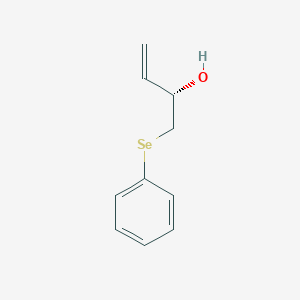
(2S)-1-(Phenylselanyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(Phenylselanyl)but-3-en-2-ol is an organic compound that belongs to the class of organoselenium compounds It features a phenylselanyl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Phenylselanyl)but-3-en-2-ol typically involves the reaction of a suitable butenol precursor with a phenylselanyl reagent. One common method is the addition of phenylselanyl chloride to a butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(Phenylselanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol compounds.
Aplicaciones Científicas De Investigación
(2S)-1-(Phenylselanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into organoselenium compounds has explored their potential as antioxidants and anticancer agents.
Industry: The compound may be used in the development of new materials with unique properties due to the presence of selenium.
Mecanismo De Acción
The mechanism by which (2S)-1-(Phenylselanyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets and pathways related to selenium chemistry. Selenium-containing compounds can act as antioxidants by neutralizing reactive oxygen species. Additionally, the phenylselanyl group can participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-Phenylbut-3-en-2-ol: This compound has a similar butenol backbone but lacks the selenium atom.
(Z)-4-Phenylbut-3-en-2-ol: Another stereoisomer with a similar structure but different spatial arrangement.
Uniqueness
The presence of the phenylselanyl group in (2S)-1-(Phenylselanyl)but-3-en-2-ol distinguishes it from other similar compounds. This selenium-containing group imparts unique chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918443-02-4 |
|---|---|
Fórmula molecular |
C10H12OSe |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
(2S)-1-phenylselanylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12OSe/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2/t9-/m0/s1 |
Clave InChI |
URNHYOLDOLTSSW-VIFPVBQESA-N |
SMILES isomérico |
C=C[C@@H](C[Se]C1=CC=CC=C1)O |
SMILES canónico |
C=CC(C[Se]C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


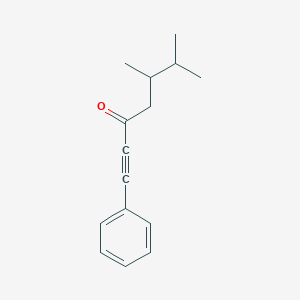
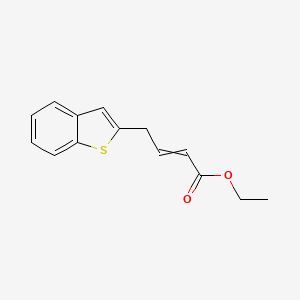

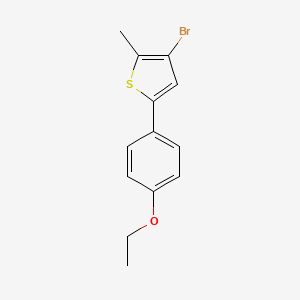
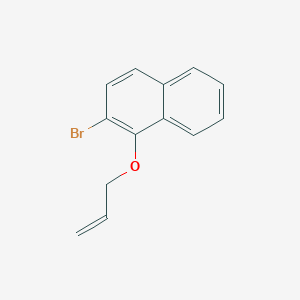

![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
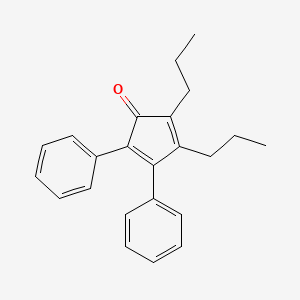
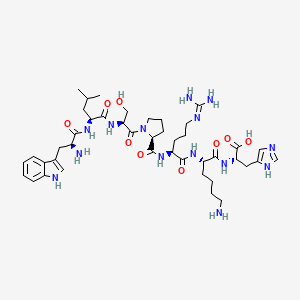
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)

